Ethyl 5-allyl-3-ethyl-4-hydroxy-2-methylbenzoate
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Overview
Description
Ethyl 5-allyl-3-ethyl-4-hydroxy-2-methylbenzoate is a chemical compound with the molecular formula C15H20O3. It is an ester, which is a type of organic compound derived from an acid (in this case, benzoic acid) in which at least one hydroxyl group is replaced by an alkoxy group. This compound is known for its unique structure, which includes an allyl group, an ethyl group, a hydroxy group, and a methyl group attached to a benzoate core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-allyl-3-ethyl-4-hydroxy-2-methylbenzoate typically involves esterification reactions. One common method is the reaction of 5-allyl-3-ethyl-4-hydroxy-2-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-allyl-3-ethyl-4-hydroxy-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, where the allyl group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like halides (Cl-, Br-), amines (NH2-)
Major Products Formed
Oxidation: Formation of 5-allyl-3-ethyl-4-oxo-2-methylbenzoate
Reduction: Formation of 5-allyl-3-ethyl-4-hydroxy-2-methylbenzyl alcohol
Substitution: Formation of various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Ethyl 5-allyl-3-ethyl-4-hydroxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 5-allyl-3-ethyl-4-hydroxy-2-methylbenzoate involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with enzymes and receptors in the body. The allyl group can participate in electrophilic addition reactions, further modifying the compound’s biological activity.
Comparison with Similar Compounds
Ethyl 5-allyl-3-ethyl-4-hydroxy-2-methylbenzoate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the allyl, ethyl, and hydroxy groups, making it less versatile in chemical reactions.
Methyl 4-hydroxybenzoate: Contains a hydroxy group but lacks the allyl and ethyl groups, limiting its reactivity.
Ethyl 4-hydroxybenzoate: Similar to this compound but lacks the allyl and ethyl groups, affecting its chemical and biological properties.
The unique combination of functional groups in this compound makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H20O3 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
ethyl 3-ethyl-4-hydroxy-2-methyl-5-prop-2-enylbenzoate |
InChI |
InChI=1S/C15H20O3/c1-5-8-11-9-13(15(17)18-7-3)10(4)12(6-2)14(11)16/h5,9,16H,1,6-8H2,2-4H3 |
InChI Key |
WFSPURUWJRLXJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1C)C(=O)OCC)CC=C)O |
Origin of Product |
United States |
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